アバレリックス酢酸塩

概要

説明

Abarelix acetate, marketed under the brand name Plenaxis, is a synthetic decapeptide that functions as a gonadotropin-releasing hormone antagonist. It is primarily used in oncology to reduce testosterone levels in patients with advanced symptomatic prostate cancer . This compound is known for its ability to inhibit the secretion of luteinizing hormone and follicle-stimulating hormone, thereby reducing the production of testosterone .

科学的研究の応用

Abarelix acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its role in regulating hormone levels and its effects on cellular pathways.

Medicine: Primarily used in the treatment of advanced prostate cancer by reducing testosterone levels.

Industry: Utilized in the development of new therapeutic agents targeting hormone-related conditions

作用機序

Abarelix Acetate, also known as Abarelix, is a synthetic decapeptide and a potent antagonist to gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer .

Target of Action

The primary target of Abarelix is the Gonadotropin-releasing hormone receptor (GnRH receptor) . This receptor plays a crucial role in the regulation of gonadotropin secretion.

Mode of Action

Abarelix binds to the GnRH receptor and acts as a potent inhibitor of gonadotropin secretion . By doing so, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testicular or follicular steroidogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Abarelix is the hypothalamic-pituitary-gonadal axis. By inhibiting the secretion of gonadotropins (LH and FSH), Abarelix disrupts this axis, leading to the suppression of testicular or follicular steroidogenesis .

Pharmacokinetics

Following intramuscular administration, Abarelix is absorbed slowly, with a mean peak concentration observed approximately 3 days after the injection . The compound exhibits a high protein binding rate of 96-99% . The major metabolites of Abarelix are formed via hydrolysis of peptide bonds, and there is no evidence of cytochrome P-450 involvement in its metabolism . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of Abarelix’s action result in the suppression of testicular or follicular steroidogenesis . This leads to a reduction in the amount of testosterone produced, which is beneficial in the treatment of conditions like advanced prostate cancer .

Action Environment

The efficacy and stability of Abarelix can be influenced by various environmental factors It’s worth noting that Abarelix was withdrawn from the US. market due to poor sales and a higher-than-expected incidence of severe allergic reactions .

生化学分析

Biochemical Properties

Abarelix Acetate interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testicular or follicular steroidogenesis .

Cellular Effects

Abarelix Acetate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing testosterone production, which can fuel prostate cancer cell growth . By blocking the release of LH and FSH, Abarelix Acetate inhibits the stimulation of the testes to produce testosterone .

Molecular Mechanism

The mechanism of action of Abarelix Acetate involves binding to the gonadotropin-releasing hormone receptor and acting as a potent inhibitor of gonadotropin secretion . This binding interaction leads to a decrease in LH and FSH levels, resulting in suppression of testicular or follicular steroidogenesis .

Temporal Effects in Laboratory Settings

Abarelix Acetate exhibits temporal effects in laboratory settings. It is absorbed slowly following intramuscular administration, with a mean peak concentration observed approximately three days after the injection . The half-life of Abarelix Acetate is approximately 13.2 ± 3.2 days .

Metabolic Pathways

Abarelix Acetate is involved in the metabolic pathway of gonadotropin-releasing hormone. The major metabolites of Abarelix Acetate are formed via hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of Abarelix Acetate .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of abarelix acetate involves multiple steps, including the sequential addition of amino acids to form the decapeptide chain. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is then purified using high-performance liquid chromatography to achieve a purity level of over 97% .

Industrial Production Methods: Industrial production of abarelix acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The final product is lyophilized to obtain a stable powder form, which is then stored at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions: Abarelix acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Methionine sulfoxide.

Reduction: Reduced peptide forms.

Substitution: Halogenated derivatives.

類似化合物との比較

Degarelix: Another gonadotropin-releasing hormone antagonist used in prostate cancer treatment.

Cetrorelix: Used in assisted reproductive technology to prevent premature ovulation.

Ganirelix: Similar to cetrorelix, used in fertility treatments.

Uniqueness of Abarelix Acetate: Abarelix acetate is unique in its rapid and sustained reduction of testosterone levels without causing an initial surge in hormone levels, which can be detrimental in patients with advanced prostate cancer. This characteristic sets it apart from other gonadotropin-releasing hormone antagonists .

特性

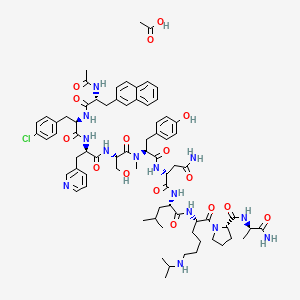

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHCGBCCWJPSQF-JOOIWXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99ClN14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。